(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyrazole ring can undergo reduction to form pyrazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include pyrazolines.
Scientific Research Applications
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as liver alcohol dehydrogenase by binding to the active site and preventing substrate access. The compound’s bromine and pyrazole moieties play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Shares the bromine and pyrazole moieties but lacks the acetic acid group.
3,5-dimethyl-1H-pyrazole: Similar pyrazole structure but without the bromine and acetic acid groups.
(4-bromo-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar structure with a benzoic acid group instead of acetic acid
Uniqueness
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is unique due to its combination of bromine, pyrazole, and acetic acid moieties, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQZMBXCYZSMDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356104 |
Source
|
Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312309-43-6 |
Source
|
Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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